molecular formula C10H16Cl2N4O B13114851 N-3-pyridinyl-1-piperazinecarboxamide dihydrochloride

N-3-pyridinyl-1-piperazinecarboxamide dihydrochloride

Cat. No.: B13114851
M. Wt: 279.16 g/mol
InChI Key: REONTMFBWJDCOB-UHFFFAOYSA-N
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Description

N-(Pyridin-3-yl)piperazine-1-carboxamidedihydrochloride is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a pyridine ring attached to a piperazine moiety, which is further linked to a carboxamide group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyridin-3-yl)piperazine-1-carboxamidedihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Subsequent deprotection with thiophenol (PhSH) followed by selective intramolecular cyclization yields the desired piperazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which allows for the efficient and scalable production of piperazine derivatives. These methods are advantageous due to their high yields and the ability to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-3-yl)piperazine-1-carboxamidedihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., alkyl halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to various substituted piperazine derivatives .

Scientific Research Applications

N-(Pyridin-3-yl)piperazine-1-carboxamidedihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(Pyridin-3-yl)piperazine-1-carboxamidedihydrochloride involves its interaction with specific molecular targets, such as histamine H3 and sigma-1 receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. For example, as an antagonist of the histamine H3 receptor, it can inhibit the release of histamine and other neurotransmitters, potentially providing therapeutic benefits in conditions such as allergies and neurological disorders .

Properties

Molecular Formula

C10H16Cl2N4O

Molecular Weight

279.16 g/mol

IUPAC Name

N-pyridin-3-ylpiperazine-1-carboxamide;dihydrochloride

InChI

InChI=1S/C10H14N4O.2ClH/c15-10(14-6-4-11-5-7-14)13-9-2-1-3-12-8-9;;/h1-3,8,11H,4-7H2,(H,13,15);2*1H

InChI Key

REONTMFBWJDCOB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)NC2=CN=CC=C2.Cl.Cl

Origin of Product

United States

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